LT175

Description

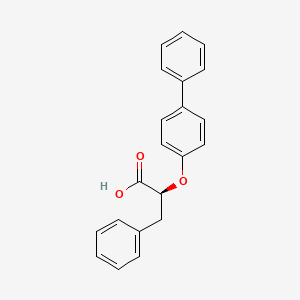

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTPJJNNACUQQR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of LT175 on PPAR Gamma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a novel dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) ligand that has demonstrated potent insulin-sensitizing effects with a significantly reduced adipogenic profile compared to full PPARγ agonists.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on PPARγ, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the underlying signaling pathways. This compound acts as a partial agonist on PPARγ, leading to a selective modulation of target gene expression. This differential activation, coupled with a unique coregulator recruitment profile, is believed to be the basis for its improved therapeutic window, offering robust anti-diabetic effects without the common side effect of weight gain associated with thiazolidinediones (TZDs).[1][3]

Core Mechanism of Action: Partial Agonism and Differential Coregulator Recruitment

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[2] Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn initiates the transcription of target genes.

This compound distinguishes itself from full PPARγ agonists, such as rosiglitazone, by exhibiting a partial agonist profile.[1][2] This partial agonism is characterized by a less robust activation of the PPARγ-mediated transcriptional program. The unique interaction of this compound with the PPARγ ligand-binding domain (LBD) results in a distinct conformational state of the receptor.[1][2] This altered conformation leads to a differential recruitment of transcriptional coregulators. Specifically, in the presence of this compound, PPARγ shows a reduced recruitment of the coactivator CREB-binding protein (CBP) and an increased recruitment of the nuclear corepressor 1 (NCoR1) compared to full agonists.[1][2] This differential coregulator profile is fundamental to the selective modulation of PPARγ target genes by this compound.

Signaling Pathway of this compound Action on PPARγ

Caption: this compound binds to the PPARγ-RXR heterodimer, promoting a conformation that favors NCoR1 recruitment and reduces CBP recruitment, leading to selective gene modulation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on PPARγ activity and target gene expression in 3T3-L1 adipocytes.

Table 1: Effect of this compound on PPARγ Target Gene Expression in 3T3-L1 Adipocytes

| Gene | Treatment | Fold Change vs. Control (Insulin only) | Reference |

| Adiponectin (Adipoq) | This compound | >10 | [1] |

| Rosiglitazone | Higher than this compound | [1] | |

| Glut4 | This compound | >10 | [1] |

| Rosiglitazone | Higher than this compound | [1] | |

| Fabp4 | This compound | >10 | [1] |

| Rosiglitazone | Higher than this compound | [1] |

Table 2: Comparative Effects of this compound and Rosiglitazone on Lipid Accumulation and Adipogenic Gene Expression

| Parameter | This compound | Rosiglitazone | Outcome | Reference |

| Lipid Accumulation | Significantly less | High | Reduced adipogenic activity of this compound | [1] |

| Cd36 Expression | Lower induction | Higher induction | Reduced lipid uptake with this compound | [1] |

| Pck1 Expression | Lower induction | Higher induction | Reduced lipid storage with this compound | [1] |

| Glycerol Kinase Expression | Lower induction | Higher induction | Reduced lipid storage with this compound | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action are provided below.

3T3-L1 Adipocyte Differentiation Assay

This protocol is used to assess the adipogenic potential of PPARγ ligands.

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.

-

Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing 5 µg/ml insulin and the PPARγ ligand at the desired concentration (e.g., 50 µM for this compound, 10 µM for rosiglitazone).[1]

-

Maintenance: The medium, including the respective ligands, is replenished every other day for a total of three times.[1]

-

Lipid Accumulation Analysis: After the differentiation period, cellular lipids are stained with Oil Red O to visualize and quantify lipid accumulation.[1]

-

Gene Expression Analysis: RNA is extracted from the differentiated cells for quantitative real-time PCR (qPCR) analysis of PPARγ target genes.

Experimental Workflow: 3T3-L1 Adipocyte Differentiation

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes to assess the adipogenic effects of PPARγ ligands.

Fluorescence Resonance Energy Transfer (FRET) Assay for Coregulator Recruitment

This assay quantifies the interaction between PPARγ and various coregulator peptides in the presence of a ligand.

-

Reagents:

-

GST-tagged PPARγ ligand-binding domain (LBD).

-

Terbium-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled coregulator peptides (acceptor fluorophore), including SRC-1, PGC-1α, RIP140, CBP, TIF-2, and NCoR1.[1]

-

PPARγ ligands: this compound (50 µM), rosiglitazone (10 µM), AZ12063233 (50 µM).[1]

-

-

Assay Principle: The assay is performed in a homogenous mix-and-read format. When the fluorescein-labeled coregulator peptide binds to the GST-PPARγ-LBD/terbium-anti-GST antibody complex, the donor (terbium) and acceptor (fluorescein) fluorophores are brought into close proximity, allowing for FRET to occur.

-

Procedure:

-

The GST-PPARγ-LBD, terbium-anti-GST antibody, and the specific PPARγ ligand are incubated together.

-

Increasing concentrations of the biotinylated (and fluorescein-labeled) coregulator peptides are added.

-

The fluorescence is read at 615 nm (terbium emission) and 665 nm (FRET signal).

-

-

Data Analysis: The FRET signal is expressed as the ratio of fluorescence at 665 nm to 615 nm.[1] This ratio is plotted against the concentration of the coregulator peptide to determine the extent of recruitment.

Conclusion

This compound represents a significant advancement in the development of PPARγ modulators. Its mechanism of action, centered on partial agonism and differential coregulator recruitment, allows for the separation of the beneficial insulin-sensitizing effects from the undesirable adipogenic side effects. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on the next generation of safer and more effective therapies for type 2 diabetes and other metabolic disorders. The selective modulation of PPARγ by this compound serves as a compelling model for the design of future selective PPARγ modulators (SPPARMs).

References

- 1. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Agonist Activity of LT175: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

LT175 has emerged as a significant compound in metabolic disease research, functioning as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a partial agonist for PPAR gamma (PPARγ). This unique activity profile confers potent insulin-sensitizing effects while mitigating the adipogenic side effects commonly associated with full PPARγ agonists. This in-depth technical guide explores the core mechanisms of this compound, presenting key data, experimental methodologies, and visual representations of its molecular interactions and physiological effects.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo metabolic effects of this compound, providing a clear comparison of its activity.

Table 1: In Vitro Activity of this compound

| Receptor | Species | EC50 (μM) | Reference |

| PPARα | Human | 0.22 | [1] |

| PPARα | Mouse | 0.26 | [1] |

| PPARγ | Human | 0.48 | [1] |

Table 2: In Vivo Metabolic Effects of this compound in High-Fat Diet-Induced Obese Mice

| Parameter | Treatment Group | Result | Statistical Significance | Reference |

| Body Weight | This compound (100 mg/kg/day) | Significant decrease | p < 0.001 | [2] |

| Visceral White Adipose Tissue | This compound (100 mg/kg/day) | Significant reduction | p < 0.05 | [2] |

| Fasting Blood Glucose | This compound (100 mg/kg/day) | Significantly lower than HFD control | p < 0.001 | [2] |

| Plasma Triglycerides | This compound (100 mg/kg/day) | Significantly lower than HFD control | p < 0.001 | [2] |

| Plasma Free Fatty Acids | This compound (100 mg/kg/day) | Significantly lower than HFD control | p < 0.001 | [2] |

| Total Plasma Cholesterol | This compound (100 mg/kg/day) | Significant reduction | p < 0.05 | [2] |

Core Mechanism: Selective PPARγ Modulation

This compound's distinct pharmacological profile stems from its partial agonism on PPARγ, which is attributed to its unique binding mode within the ligand-binding domain. This interaction leads to a differential recruitment of nuclear coregulators. Specifically, this compound impairs the recruitment of the coactivator CREB-binding protein (CBP) while still allowing for the recruitment of the corepressor NCoR1.[2][3][4] This selective modulation of coregulator interaction is believed to be the primary driver of its reduced adipogenic effects compared to full PPARγ agonists like rosiglitazone.

Experimental Protocols

In Vitro PPAR Transactivation Assay

Objective: To determine the functional potency (EC50) of this compound on PPARα and PPARγ.

Methodology:

-

Cell Line: HEK293T cells are commonly used.

-

Plasmids: Cells are transiently co-transfected with expression vectors for the full-length human or mouse PPARα or human PPARγ, a PPAR response element (PPRE)-driven luciferase reporter plasmid, and a β-galactosidase expression vector for transfection efficiency normalization.

-

Treatment: Post-transfection, cells are treated with increasing concentrations of this compound or a reference compound for 24 hours.

-

Lysis and Reporter Assay: Cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curves are then generated, and EC50 values are calculated using a nonlinear regression model.

Adipocyte Differentiation Assay

Objective: To assess the adipogenic potential of this compound.

Methodology:

-

Cell Line: 3T3-L1 preadipocytes are a standard model.

-

Induction of Differentiation: Confluent 3T3-L1 cells are incubated in a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of this compound, a full PPARγ agonist (e.g., rosiglitazone), or vehicle control.

-

Maintenance: After an initial induction period (typically 2-3 days), the medium is replaced with a maintenance medium containing insulin and the respective test compounds. This medium is replenished every 2-3 days for a total of 8-10 days.

-

Lipid Accumulation Staining: Differentiated adipocytes are fixed and stained with Oil Red O, a lipid-soluble dye that visualizes intracellular lipid droplets.

-

Quantification: The stained lipid droplets are quantified by extracting the Oil Red O dye with isopropanol and measuring its absorbance at a specific wavelength (e.g., 510 nm).

In Vivo High-Fat Diet Mouse Study

Objective: To evaluate the therapeutic effects of this compound on metabolic parameters in a diet-induced obesity model.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: At a specific age (e.g., 6-8 weeks), mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a designated period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

-

Treatment: Following the diet-induced obesity period, mice are orally administered this compound (e.g., 100 mg/kg/day), a vehicle control, or reference compounds for a specified duration (e.g., 4 weeks).

-

Metabolic Phenotyping: Various parameters are measured, including:

-

Body weight and food intake: Monitored regularly throughout the study.

-

Fasting blood glucose and insulin: Measured from tail vein blood after a period of fasting.

-

Glucose and insulin tolerance tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.

-

Plasma lipids: At the end of the study, blood is collected to measure triglyceride, free fatty acid, and cholesterol levels.

-

-

Tissue Analysis: Adipose tissue depots and liver are collected for weight measurement, histological analysis, and gene expression studies.

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's dual agonist activity.

References

- 1. This compound | PPARα/γ 配体 | MCE [medchemexpress.cn]

- 2. This compound Is a Novel PPARα/γ Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

LT175: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a novel, orally active dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). It has demonstrated potent insulin-sensitizing effects and a reduced propensity for adipogenesis compared to full PPARγ agonists. This unique profile makes this compound a promising therapeutic candidate for type 2 diabetes and other metabolic disorders, potentially offering the benefits of PPARγ activation with a lower risk of side effects such as weight gain. This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

This compound was identified through a research program aimed at developing dual PPARα/γ agonists with a partial or selective PPARγ activation profile. The rationale was to create a compound that could harness the beneficial metabolic effects of PPARγ activation, such as improved insulin sensitivity, while mitigating the adverse effects associated with full agonism, primarily fluid retention and weight gain.

The discovery, led by a team of researchers including Gilardi, Laghezza, and Loiodice, focused on a series of 2-(aryloxy)-3-phenylpropanoic acid derivatives. This compound, specifically the (S)-enantiomer of 2-(biphenyl-4-yloxy)-3-phenylpropanoic acid, emerged as a lead candidate due to its potent dual activity and favorable in vitro and in vivo properties.

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from commercially available reagents. While the primary publication by Gilardi et al. outlines the general approach, related studies from the same research group on analogous compounds provide a more detailed likely pathway. The key steps involve the synthesis of the biphenyl-4-ol intermediate followed by a nucleophilic substitution reaction with a suitable 3-phenylpropanoic acid derivative.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: PPARα/γ Dual Agonism

This compound functions as a dual agonist for PPARα and PPARγ, two nuclear receptors that play crucial roles in regulating glucose and lipid metabolism.

-

PPARγ Activation: As a partial agonist of PPARγ, this compound promotes the transcription of genes involved in insulin signaling and glucose uptake in peripheral tissues, thereby improving insulin sensitivity. Its partial agonism is thought to contribute to its reduced adipogenic potential.

-

PPARα Activation: Activation of PPARα by this compound stimulates the expression of genes involved in fatty acid oxidation and lipid metabolism, leading to a reduction in circulating triglycerides.

Signaling Pathway of this compound:

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value (µM) |

| EC50 PPARα | Human | 0.22 |

| Mouse | 0.26 | |

| EC50 PPARγ | Human | 0.48 |

Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment Group | Result |

| Body Weight | This compound | Significant Decrease |

| Plasma Glucose | This compound | Significant Decrease |

| Plasma Insulin | This compound | Significant Decrease |

| Plasma Triglycerides | This compound | Significant Decrease |

| Adipocyte Size | This compound | Significant Decrease |

| White Adipose Tissue Mass | This compound | Significant Decrease |

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.

PPARα/γ Transactivation Assay

This assay is used to determine the functional activity of this compound as a PPAR agonist.

Experimental Workflow:

Caption: PPAR transactivation assay workflow.

Methodology:

-

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Co-transfect cells with an expression vector for human or mouse PPARα or PPARγ, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a Renilla luciferase vector for normalization.

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a reference compound (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα) for 24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the adipogenic potential of this compound.

Methodology:

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% bovine calf serum.

-

Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin, in the presence of this compound or a reference compound (e.g., rosiglitazone).

-

Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS.

-

Lipid Staining: After 8-10 days of differentiation, fix the cells and stain for lipid droplets using Oil Red O.

-

Quantification: Elute the Oil Red O stain from the cells and measure the absorbance at a specific wavelength (e.g., 500 nm) to quantify lipid accumulation.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is performed to evaluate the effect of this compound on glucose disposal.

Methodology:

-

Animal Model: Use a diet-induced obesity mouse model (e.g., C57BL/6J mice fed a high-fat diet for a specified period).

-

Dosing: Administer this compound or vehicle orally to the mice daily for a predetermined duration.

-

Fasting: Before the test, fast the mice for 6 hours with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t=0).

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

The ITT is conducted to assess insulin sensitivity.

Methodology:

-

Animal Model and Dosing: Use the same animal model and dosing regimen as for the OGTT.

-

Fasting: Fast the mice for 4-6 hours with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip (t=0).

-

Insulin Challenge: Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).

-

Data Analysis: Plot the blood glucose concentration over time. The rate of glucose disappearance reflects insulin sensitivity.

Conclusion

This compound represents a significant advancement in the development of PPAR-targeted therapies. Its dual PPARα/γ agonism, coupled with a partial PPARγ activation profile, translates to a promising preclinical profile characterized by potent insulin-sensitizing and lipid-lowering effects with a reduced risk of adipogenesis-related side effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical development of this compound and similar next-generation metabolic modulators.

Uncovering the Untargeted: A Technical Guide to Identifying Novel Biological Targets of LT175 Beyond PPARs

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

LT175 is a well-characterized dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), demonstrating potent insulin-sensitizing effects and a favorable profile in reducing adipogenesis.[1] While its therapeutic potential in metabolic disorders is strongly linked to PPAR activation, a comprehensive understanding of its full biological activity necessitates the exploration of potential off-target interactions. To date, a thorough investigation into the biological targets of this compound beyond PPARs has not been reported in publicly available scientific literature. This technical guide outlines a prospective, multi-pronged strategy for the systematic identification and validation of novel this compound biological targets. The methodologies detailed herein encompass state-of-the-art approaches in chemical biology, proteomics, and phenotypic screening, providing a robust framework for elucidating the complete mechanism of action of this compound and uncovering potential new therapeutic applications or unforeseen toxicities.

Introduction: The Rationale for Off-Target Profiling of this compound

The principle of "one drug, one target" has been increasingly recognized as an oversimplification for many small molecule therapeutics. Off-target interactions can lead to unexpected side effects or, conversely, contribute to the drug's overall therapeutic efficacy through polypharmacology. For this compound, identifying non-PPAR targets is crucial for a complete safety and efficacy assessment. Such knowledge can inform the design of more selective next-generation compounds and potentially repurpose this compound for new indications. This guide proposes a systematic workflow for the deconvolution of this compound's targets, moving from broad, unbiased screening to specific target validation.

Proposed Methodologies for Target Identification

A comprehensive approach to identifying novel targets of this compound would involve a combination of in vitro biochemical screens, cell-based phenotypic assays, and computational prediction.

Kinome Profiling

Given that protein kinases are a large and druggable target class, assessing the interaction of this compound with a broad panel of kinases is a critical first step.

Experimental Protocol: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)

-

Assay Principle: This assay is based on a competitive binding format where a test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

-

Procedure:

-

A library of human kinases (e.g., 468 kinases) is utilized.

-

This compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

-

The binding of each kinase to the immobilized ligand is measured in the presence and absence of this compound.

-

Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of this compound to the kinase.

-

Hits are identified based on a pre-defined threshold (e.g., %Ctrl < 10).

-

-

Data Analysis and Presentation:

-

Primary hits are validated by determining the dissociation constant (Kd) through dose-response experiments.

-

The selectivity of this compound is quantified using metrics such as the Selectivity Score (S-score), which is the number of kinases bound divided by the total number of kinases tested.

-

Table 1: Hypothetical Kinome Profiling Data for this compound

| Kinase Target | % Control @ 1 µM | Kd (nM) | S-Score (S10) |

| Kinase A | 5.2 | 75 | 0.02 |

| Kinase B | 8.9 | 150 | 0.02 |

| Kinase C | 45.1 | >10,000 | 0.02 |

| ... | ... | ... | ... |

Workflow for Kinome Profiling of this compound

Caption: Workflow for identifying kinase targets of this compound.

Mass Spectrometry-Based Proteomic Profiling

This unbiased approach can identify direct protein targets of this compound from complex biological samples.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Assay Principle: A derivatized version of this compound is synthesized with a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads). This "bait" is incubated with a cell lysate. Proteins that bind to this compound are "pulled down," eluted, and identified by mass spectrometry.

-

Procedure:

-

Synthesize an this compound-linker-biotin conjugate.

-

Immobilize the conjugate on streptavidin-coated magnetic beads.

-

Incubate the beads with a cell lysate from a relevant cell line (e.g., a human hepatocyte cell line).

-

As a negative control, incubate the lysate with beads conjugated with a structurally similar but inactive molecule or with free biotin.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

Digest the eluted proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis and Presentation:

-

Identify proteins from the MS/MS spectra using a protein database search algorithm (e.g., Sequest or Mascot).

-

Quantify the relative abundance of proteins in the this compound pulldown versus the control pulldown using label-free quantification or isotopic labeling (e.g., SILAC).

-

Potential targets are proteins significantly enriched in the this compound pulldown.

-

Table 2: Hypothetical AP-MS Data for this compound

| Protein ID (UniProt) | Protein Name | Fold Enrichment (this compound vs. Control) | p-value |

| P04075 | PPARA | 55.2 | <0.0001 |

| P37231 | PPARG | 48.9 | <0.0001 |

| Q15391 | Protein X | 12.5 | 0.001 |

| P62258 | Protein Y | 8.3 | 0.005 |

Workflow for Affinity Purification-Mass Spectrometry

Caption: AP-MS workflow for identifying this compound binding partners.

Phenotypic Screening

High-content imaging-based phenotypic screening can reveal unexpected cellular effects of this compound, which can then be used to infer its mechanism of action and potential targets.

Experimental Protocol: Cell Painting Assay

-

Assay Principle: The "Cell Painting" assay uses a cocktail of fluorescent dyes to label multiple cellular compartments (nucleus, cytoplasm, mitochondria, cytoskeleton, etc.). High-content imaging captures the morphological changes induced by a compound, creating a detailed phenotypic fingerprint.

-

Procedure:

-

Culture a suitable cell line (e.g., U2OS) in multi-well plates.

-

Treat the cells with this compound at various concentrations. Include positive and negative controls.

-

After a defined incubation period, fix, permeabilize, and stain the cells with a panel of fluorescent dyes.

-

Acquire images of multiple fields per well using a high-content imaging system.

-

-

Data Analysis and Presentation:

-

Use image analysis software to segment cells and extract a large number of quantitative features (e.g., size, shape, texture, intensity) for each cellular compartment.

-

Compare the phenotypic profile of this compound-treated cells to a reference database of compounds with known mechanisms of action.

-

Clustering analysis can group this compound with compounds that induce similar phenotypes, suggesting shared targets or pathways.

-

Table 3: Hypothetical Phenotypic Profiling Data for this compound

| Feature Class | Top Altered Feature | Magnitude of Change (vs. DMSO) |

| Nuclear Morphology | Nuclear Area | +15% |

| Cytoskeletal | Actin Filament Texture | -22% |

| Mitochondrial | Mitochondrial Membrane Potential | +8% |

| ... | ... | ... |

Logical Flow for Phenotypic Screening and Target Deconvolution

Caption: From phenotype to target hypothesis for this compound.

Target Validation

Once potential non-PPAR targets are identified, they must be rigorously validated through a series of orthogonal assays.

Experimental Protocols for Target Validation:

-

Direct Binding Assays:

-

Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon, koff) and affinity (KD) of this compound to the purified candidate protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS) and stoichiometry.

-

-

Cellular Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA): To confirm that this compound binds to the target protein in a cellular context. Target engagement by this compound will stabilize the protein, leading to a higher melting temperature.

-

-

Functional Assays:

-

Develop or utilize existing enzymatic or cell-based functional assays for the candidate target to determine if this compound modulates its activity (e.g., as an inhibitor or activator).

-

Use genetic approaches (e.g., siRNA or CRISPR-Cas9 knockout) to deplete the target protein and assess whether this phenocopies or blocks the effects of this compound.

-

Potential Signaling Pathways

Should this compound be found to interact with a novel target, for instance, a hypothetical "Kinase A," subsequent studies would be required to elucidate the downstream signaling consequences.

Hypothetical Signaling Pathway for this compound via Kinase A

Caption: A hypothetical signaling pathway modulated by this compound.

Conclusion

While this compound is a well-established PPARα/γ agonist, a thorough understanding of its complete pharmacological profile requires a systematic investigation of its potential non-PPAR targets. The experimental strategies outlined in this technical guide, including kinome scanning, affinity proteomics, and phenotypic screening, provide a robust framework for such an investigation. The identification and validation of novel targets for this compound will not only enhance our understanding of its mechanism of action but also potentially unveil new therapeutic opportunities and provide a more complete picture of its safety profile. This proactive approach to target deconvolution is an essential component of modern drug discovery and development.

References

LT175: A Novel Dual PPARα/γ Agonist for Insulin Sensitization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LT175 is a novel synthetic compound that acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Research has demonstrated its potent insulin-sensitizing effects, coupled with a reduced propensity for the adipogenic side effects commonly associated with full PPARγ agonists. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, pharmacology, and drug development.

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome. Thiazolidinediones (TZDs), a class of drugs that act as full agonists of PPARγ, have been effective insulin sensitizers. However, their clinical use has been limited by side effects such as weight gain and fluid retention. This has driven the search for novel PPAR modulators with an improved therapeutic profile. This compound has emerged as a promising candidate, demonstrating a unique profile as a dual PPARα/γ agonist with partial PPARγ activity. This dual-action mechanism allows it to improve both glucose and lipid metabolism while mitigating the undesirable effects of full PPARγ activation.

Mechanism of Action

This compound exerts its therapeutic effects by co-activating PPARα and PPARγ, two nuclear receptors that play crucial roles in regulating glucose and lipid homeostasis.

-

PPARγ Activation: As a partial agonist of PPARγ, this compound promotes the transcription of genes involved in insulin signaling and glucose uptake in peripheral tissues, primarily adipose tissue. This leads to enhanced insulin sensitivity. Its partial agonism is key to its reduced adipogenic potential compared to full PPARγ agonists like rosiglitazone.

-

PPARα Activation: Activation of PPARα, predominantly in the liver, stimulates the expression of genes involved in fatty acid oxidation and lipid catabolism. This contributes to a reduction in circulating triglycerides and free fatty acids, which can otherwise contribute to insulin resistance.

The synergistic activation of both receptors by this compound results in a comprehensive improvement of the metabolic profile.

Preclinical Data

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

In a preclinical study, the efficacy of this compound was evaluated in a mouse model of diet-induced obesity and insulin resistance.[1] C57BL/6J mice were fed a high-fat diet (HFD) for a specified period to induce a metabolic phenotype resembling human insulin resistance. The mice were then treated with this compound, rosiglitazone (a full PPARγ agonist), or fenofibrate (a PPARα agonist) for 21 days.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed Mice [1]

| Parameter | Vehicle (HFD) | This compound (30 mg/kg/day) | Rosiglitazone (10 mg/kg/day) | Fenofibrate (100 mg/kg/day) |

| Body Weight Change (%) | +5.2 ± 1.5 | -11.0 ± 2.1 | +15.8 ± 3.2 | -2.5 ± 1.8 |

| Fasting Blood Glucose (mg/dL) | 145 ± 8 | 98 ± 6 | 105 ± 7 | 135 ± 9 |

| Fasting Plasma Insulin (ng/mL) | 2.8 ± 0.4 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.3 |

| Plasma Triglycerides (mg/dL) | 125 ± 10 | 75 ± 8 | 110 ± 9 | 80 ± 7 |

| Plasma Free Fatty Acids (mM) | 0.85 ± 0.07 | 0.55 ± 0.05 | 0.70 ± 0.06 | 0.60 ± 0.05 |

*p < 0.05 compared to Vehicle (HFD)

In Vitro Effects on Adipogenesis and Gene Expression

The effects of this compound on adipocyte differentiation and gene expression were assessed in the 3T3-L1 preadipocyte cell line.

Table 2: In Vitro Effects of this compound in 3T3-L1 Adipocytes [1]

| Parameter | Control | This compound (1 µM) | Rosiglitazone (1 µM) |

| Lipid Accumulation (Oil Red O Staining, % of Rosiglitazone) | 5 ± 1 | 45 ± 5 | 100 ± 8 |

| aP2 (Adipocyte Protein 2) mRNA Expression (Fold Change) | 1.0 ± 0.1 | 4.2 ± 0.5 | 12.5 ± 1.2 |

| GLUT4 (Glucose Transporter 4) mRNA Expression (Fold Change) | 1.0 ± 0.2 | 3.8 ± 0.4 * | 5.1 ± 0.6 |

*p < 0.05 compared to Control

Experimental Protocols

Animal Studies

-

Animal Model: Male C57BL/6J mice, 8 weeks of age, were used.

-

Diet: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

-

Drug Administration: this compound (30 mg/kg/day), rosiglitazone (10 mg/kg/day), or fenofibrate (100 mg/kg/day) were administered orally by gavage for 21 days. The vehicle control group received the same volume of the vehicle solution.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered an oral glucose load (2 g/kg body weight). Blood glucose levels were measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage using a glucometer.

-

Insulin Tolerance Test (ITT): Following a 4-hour fast, mice were injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.

-

Blood Chemistry: At the end of the treatment period, fasting blood samples were collected for the analysis of plasma insulin, triglycerides, and free fatty acids using commercially available ELISA and colorimetric assay kits.

Cell-Based Assays

-

Cell Culture: 3T3-L1 preadipocytes were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Adipocyte Differentiation: To induce differentiation, confluent 3T3-L1 cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. The medium was then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days. Subsequently, the cells were maintained in DMEM with 10% FBS. This compound or rosiglitazone were added during the differentiation process.

-

Oil Red O Staining: To quantify lipid accumulation, differentiated adipocytes were fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets were then eluted with isopropanol, and the absorbance was measured at 510 nm.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from differentiated 3T3-L1 cells, and cDNA was synthesized. The expression levels of adipogenic and insulin-sensitizing genes (e.g., aP2, GLUT4) were quantified by qRT-PCR using specific primers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general experimental workflows described in this guide.

Caption: this compound dual PPARα/γ signaling pathway.

Caption: In vivo experimental workflow.

Caption: In vitro experimental workflow.

Conclusion

This compound represents a significant advancement in the development of insulin-sensitizing agents. Its dual PPARα/γ agonism, combined with a partial PPARγ activation profile, allows for effective improvement of both glucose and lipid metabolism while minimizing the adipogenic side effects associated with previous generations of PPARγ agonists. The preclinical data presented in this guide highlight the potential of this compound as a novel therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

References

Structural Analysis of LT175 Binding to PPARα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: LT175 has emerged as a significant dual agonist of Peroxisome Proliferator-Activated Receptor α (PPARα) and γ (PPARγ), demonstrating potent insulin-sensitizing effects with a reduced adipogenic profile. This technical guide provides a comprehensive overview of the structural and functional interactions between this compound and PPARα. By compiling available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways and analytical workflows, this document serves as a critical resource for researchers engaged in the development of next-generation metabolic therapeutics. While a definitive co-crystal structure of this compound with PPARα remains to be published, this guide synthesizes the current understanding of its binding characteristics and functional consequences, drawing parallels from its well-documented interaction with PPARγ.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the binding and activation of PPARα by this compound.

| Parameter | Species | Value (μM) | Notes |

| EC50 | Human PPARα | 0.22 | Half-maximal effective concentration for receptor activation.[1] |

| EC50 | Mouse PPARα | 0.26 | Half-maximal effective concentration for receptor activation.[1] |

Experimental Protocols

Understanding the structural basis of this compound's interaction with PPARα requires a combination of biophysical and cell-based assays. Below are detailed methodologies for key experiments relevant to this analysis.

X-ray Crystallography for PPARα-Ligand Complexes

While a specific co-crystal structure for this compound and PPARα is not yet public, the general protocol for obtaining such structures is well-established.

Objective: To determine the three-dimensional structure of the PPARα ligand-binding domain (LBD) in complex with this compound at atomic resolution.

Methodology:

-

Protein Expression and Purification:

-

The human PPARα LBD (amino acids ~195-468) is expressed in E. coli, typically as a fusion protein with a purification tag (e.g., His-tag, GST-tag).

-

Bacterial cultures are grown to a specific optical density and induced with IPTG for protein expression at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cells are harvested, lysed, and the soluble fraction containing the PPARα LBD is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

The purification tag is often cleaved by a specific protease, followed by further purification steps like ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

-

-

Co-crystallization:

-

The purified PPARα LBD is concentrated to a suitable concentration (typically 5-10 mg/mL).

-

This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the protein solution in a molar excess to ensure saturation of the binding pocket.

-

The protein-ligand complex is then subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Crystallization screens involve mixing the complex with a variety of precipitants (salts, polymers, organic solvents) at different pH values to identify conditions that promote crystal growth.

-

-

Data Collection and Structure Determination:

-

Suitable crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined PPARα structure as a search model.

-

The model is then refined, and the ligand (this compound) is built into the electron density map.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coregulator Recruitment

Objective: To quantify the interaction between PPARα and specific coregulator peptides in the presence of this compound.

Methodology:

-

Reagents and Setup:

-

GST-tagged PPARα LBD.

-

Terbium-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein- or Alexa Fluor 488-labeled coregulator peptide (e.g., from SRC-1, PGC-1α, or NCoR) (acceptor fluorophore).

-

This compound and control compounds (e.g., a known full agonist like GW7647 and an antagonist).

-

Assay buffer and a microplate reader capable of TR-FRET measurements.

-

-

Assay Procedure:

-

A master mix of GST-PPARα LBD and the terbium-labeled anti-GST antibody is prepared and incubated to allow for antibody-protein binding.

-

Serial dilutions of this compound and control compounds are added to the wells of a microplate.

-

The PPARα/antibody mix is then added to the wells containing the compounds.

-

Finally, the fluorescently labeled coregulator peptide is added to all wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The plate is read on a TR-FRET-compatible microplate reader, which excites the terbium donor and measures emission from both the donor and the acceptor.

-

The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

-

The data are plotted as the TR-FRET ratio against the logarithm of the compound concentration, and the EC50 or IC50 values for coregulator recruitment or displacement are determined by fitting the data to a sigmoidal dose-response curve. The interaction of this compound with PPARγ has been shown to affect the recruitment of coregulators like the cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1 (NCoR1).[2]

-

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway Activation by this compound

The binding of this compound to PPARα initiates a cascade of molecular events leading to the regulation of target gene expression. This process involves conformational changes in the receptor, heterodimerization with the retinoid X receptor (RXR), and recruitment of coregulator proteins.

Caption: PPARα signaling pathway activation by this compound.

Experimental Workflow for Structural Analysis

The structural and functional characterization of a ligand like this compound binding to PPARα follows a logical and iterative workflow, from initial binding assessment to in-depth structural elucidation and functional validation.

Caption: Experimental workflow for structural analysis of this compound binding to PPARα.

References

LT175 (CAS Number: 862901-87-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a novel, orally active dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) ligand with a unique pharmacological profile. Identified by the CAS number 862901-87-9, this small molecule has demonstrated potent insulin-sensitizing effects coupled with reduced adipogenic properties, positioning it as a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the chemical, physical, and biological properties of this compound, with a focus on its mechanism of action, experimental validation, and relevant protocols for research and development. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, chemically known as (2S)-2-(Biphenyl-4-yloxy)-3-phenyl-propionic acid, is a white to beige powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 862901-87-9 | [1][2][3][4] |

| Molecular Formula | C21H18O3 | [2][3][5] |

| Molecular Weight | 318.37 g/mol | [1][2][5] |

| IUPAC Name | (2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | [5] |

| Synonyms | LT-175, LT 175 | [2][4] |

| Appearance | White to beige powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: 10 mg/mL | [1] |

| Storage Temperature | 2-8°C | [1] |

Biological Activity and Mechanism of Action

This compound is a dual agonist of PPARα and PPARγ, with a partial agonist profile for PPARγ.[1][4] This dual activity allows it to modulate both lipid and glucose metabolism. The peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, upon activation by ligands, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

The partial agonism of this compound on PPARγ is a key feature. It has been shown to interact with a distinct region of the PPARγ ligand-binding domain.[4] This unique binding mode is believed to be responsible for its differential effects on gene expression compared to full PPARγ agonists like rosiglitazone. Specifically, this compound affects the recruitment of transcriptional coregulators, such as the cyclic-AMP response element-binding protein-binding protein (CBP) and nuclear corepressor 1 (NCoR1), to the PPARγ complex.[4] This selective modulation of coregulator interaction is thought to underlie its potent insulin-sensitizing effects while having a reduced capacity to induce adipogenesis, a common side effect of full PPARγ agonists.[2][4]

Signaling Pathway of this compound

Caption: this compound binds to the inactive PPARγ-RXR heterodimer, causing the dissociation of the NCoR1 corepressor and the recruitment of the CBP coactivator, leading to the transcription of target genes.

In Vitro and In Vivo Efficacy

In Vitro Activity

This compound has been shown to be a potent activator of both human and mouse PPARα and a partial agonist of human PPARγ.

| Assay | EC50 (µM) | Reference |

| Human PPARα activation | 0.22 | [3][4] |

| Mouse PPARα activation | 0.26 | [3][4] |

| Human PPARγ activation | 0.48 | [3][4] |

In vitro studies using 3T3-L1 preadipocytes have demonstrated that this compound has a lower adipogenic activity compared to the full PPARγ agonist rosiglitazone.[2] It differentially activates PPARγ target genes, leading to less lipid accumulation.[2]

In Vivo Activity

In vivo studies in diet-induced insulin-resistant mice have highlighted the therapeutic potential of this compound. Oral administration of this compound (100 mg/kg/day) for 3 days resulted in a significant decrease in body weight (11%) and reductions in fasting blood glucose, triglycerides, and free fatty acids.[4] Furthermore, this compound significantly decreased total plasma cholesterol.[4]

| Parameter | Effect of this compound Treatment | Reference |

| Body Weight | ↓ (11% decrease) | [4] |

| Fasting Blood Glucose | ↓ | [4] |

| Triglycerides | ↓ | [4] |

| Free Fatty Acids | ↓ | [4] |

| Total Plasma Cholesterol | ↓ | [4] |

Experimental Protocols

The following are summaries of key experimental protocols adapted from Gilardi et al., J Biol Chem. 2014 Mar 7;289(10):6908-20.

Cell Culture and Transactivation Assays

-

Cell Lines: HEK293T cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

Transfection: Cells were transiently transfected using standard calcium phosphate precipitation methods with expression vectors for PPARs, RXR, and a luciferase reporter plasmid containing a PPRE.

-

Luciferase Assay: 24 hours post-transfection, cells were treated with this compound or a reference compound for another 24 hours. Luciferase activity was measured using a luminometer, and the results were normalized to a co-transfected β-galactosidase expression vector.

Adipocyte Differentiation

-

Cell Line: 3T3-L1 preadipocytes were grown to confluence in DMEM with 10% calf serum.

-

Differentiation Induction: Two days post-confluence, differentiation was induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, 10 µg/ml insulin, and the test compounds (this compound or rosiglitazone).

-

Maintenance: After 48 hours, the medium was replaced with DMEM containing 10% FBS and 10 µg/ml insulin for another 48 hours. Subsequently, the cells were maintained in DMEM with 10% FBS.

-

Oil Red O Staining: After 8-10 days, differentiated adipocytes were fixed and stained with Oil Red O to visualize lipid accumulation.

In Vivo Studies in Diet-Induced Obese Mice

-

Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% of calories from fat) for a specified period to induce obesity and insulin resistance.

-

Treatment: Mice were orally administered with vehicle, this compound (e.g., 100 mg/kg/day), or reference compounds for a defined duration.

-

Metabolic Parameters: Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, free fatty acids, and cholesterol using standard enzymatic assays.

-

Glucose and Insulin Tolerance Tests: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis and insulin sensitivity.

Experimental Workflow for In Vivo Study

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.

Conclusion

This compound (CAS 862901-87-9) is a promising dual PPARα/γ agonist with a distinct mechanism of action that confers potent insulin-sensitizing effects with a reduced risk of adipogenesis. Its ability to selectively modulate PPARγ activity through a unique binding mode and differential coregulator recruitment makes it an attractive lead compound for the development of next-generation therapies for type 2 diabetes and related metabolic diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs.

References

In Vitro Characterization of LT175: A Dual PPARα/γ Ligand

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a novel, orally active dual ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), with a distinct partial agonist profile for PPARγ.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinities, functional activities, and mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2][5]

Quantitative Analysis of In Vitro Activity

The in vitro potency of this compound has been determined through various cell-based assays, demonstrating its dual activity on both PPARα and PPARγ isoforms.

Table 1: Receptor Transactivation Activity of this compound

| Receptor Isoform | Cell Line | EC50 (µM) | Reference |

| Human PPARα | HepG2 | 0.22 | [1][3][4] |

| Murine PPARα | HepG2 | 0.26 | [1][3][4] |

| Human PPARγ | HepG2 | 0.48 | [1][3][4] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Culture and Differentiation

Cell Line: 3T3-L1 mouse preadipocytes.

Protocol:

-

3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Two days post-confluence, adipocyte differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, 1.7 µM insulin, and the respective PPAR ligands (e.g., this compound, rosiglitazone).

-

After 48 hours, the induction medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin for an additional 48 hours.

-

Subsequently, the medium is replaced every two days with DMEM containing 10% FBS.

-

Differentiated adipocytes are typically harvested for further analysis on day 8.

Quantitative Real-Time PCR (qPCR)

Protocol:

-

Total RNA is extracted from differentiated 3T3-L1 adipocytes using standard methods (e.g., TRIzol reagent).

-

First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR is performed using a suitable real-time PCR system and SYBR Green chemistry.

-

The expression of PPARγ target genes, such as Adipoq, Glut4, Fabp4, Pck1, and Cd36, is quantified.[1]

-

Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).

Förster Resonance Energy Transfer (FRET) Assay for Coregulator Recruitment

Protocol:

-

FRET assays are conducted to assess the recruitment of coregulator peptides to the PPARγ ligand-binding domain (LBD) in the presence of this compound or other ligands.

-

The assay is typically performed in a microplate format.

-

The reaction mixture includes the PPARγ LBD, a fluorescently labeled antibody, and biotinylated peptides of coregulators such as CREB-binding protein (CBP) and nuclear corepressor 1 (NCoR1).[1][2]

-

The FRET signal is measured at saturating concentrations of the ligand with increasing amounts of the coregulator peptides.

Signaling Pathways and Mechanisms

PPARα/γ Activation Pathway

This compound functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that heterodimerize with the retinoid X receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivators and the subsequent transcription of target genes involved in lipid and glucose metabolism.

Caption: this compound signaling pathway.

Differential Coregulator Recruitment

A key aspect of this compound's mechanism is its unique interaction with the PPARγ ligand-binding domain, specifically within a region termed the "diphenyl pocket".[1][3] This distinct binding mode influences the recruitment of transcriptional coregulators. Notably, this compound affects the recruitment of CREB-binding protein (CBP) and nuclear corepressor 1 (NCoR1), which are fundamental to the adipogenic program mediated by PPARγ.[1][2] This differential coregulator recruitment is believed to be the basis for this compound's reduced adipogenic activity compared to full PPARγ agonists like rosiglitazone.[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro differentiation of 3T3-L1 preadipocytes and subsequent analysis of gene expression.

Caption: 3T3-L1 adipocyte differentiation workflow.

Conclusion

The in vitro characterization of this compound reveals it to be a potent dual PPARα/γ ligand with a unique partial agonist activity towards PPARγ. Its mechanism, involving differential coregulator recruitment, leads to a favorable profile of potent insulin-sensitizing effects with reduced adipogenic properties. These findings position this compound as a promising scaffold for the development of a new generation of safer therapeutic agents for the treatment of metabolic diseases.[1][2]

References

The Impact of LT175 on Adipocyte Differentiation: A Technical Overview

Introduction

Adipocyte differentiation, or adipogenesis, is the process by which precursor cells, known as preadipocytes, develop into mature, lipid-storing adipocytes. This intricate process is a key area of research in the context of metabolic diseases such as obesity and type 2 diabetes. The differentiation cascade is tightly regulated by a complex network of transcription factors and signaling pathways. This technical guide provides an in-depth analysis of the effects of a novel compound, LT175, on adipocyte differentiation, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Effects of this compound on Adipocyte Differentiation

The inhibitory potential of this compound on adipocyte differentiation was assessed using the well-established 3T3-L1 preadipocyte cell line. The primary endpoint for quantification was the accumulation of intracellular lipids, a hallmark of mature adipocytes. This was measured using Oil Red O staining, a common method for visualizing and quantifying neutral lipids. The expression of key adipogenic marker genes, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), was also quantified to elucidate the molecular mechanism of this compound.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| This compound Concentration (µM) | Oil Red O Absorbance (at 510 nm) | Inhibition of Lipid Accumulation (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 0 |

| 1 | 1.02 ± 0.06 | 18.4 |

| 5 | 0.78 ± 0.05 | 37.6 |

| 10 (IC50) | 0.63 ± 0.04 | 49.6 |

| 25 | 0.35 ± 0.03 | 72.0 |

| 50 | 0.18 ± 0.02 | 85.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Adipogenic Gene Expression

| Treatment | Relative PPARγ mRNA Expression | Relative C/EBPα mRNA Expression |

| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |

| This compound (10 µM) | 0.45 ± 0.05 | 0.52 ± 0.07 |

Gene expression was measured by qRT-PCR on day 8 of differentiation and normalized to the vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted to evaluate the effects of this compound on adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: To initiate differentiation, 3T3-L1 cells are grown to confluence. Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).[1] this compound or vehicle is added at this stage.

-

Maturation: On Day 2, the differentiation medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is replenished every two days until the cells are fully differentiated (typically Day 8-10), exhibiting mature adipocyte morphology with large lipid droplets.

Oil Red O Staining and Quantification

-

Staining: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.[2] After fixation, the cells are washed with water and stained with a filtered 0.2% Oil Red O solution in 60% isopropanol for 30 minutes.[2]

-

Quantification: After staining, the wells are washed with water to remove excess stain. The stained lipid droplets are then eluted with 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at a wavelength of 510 nm.[2] The degree of differentiation is proportional to the absorbance value.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from 3T3-L1 cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression levels are normalized to the housekeeping gene and then to the vehicle control group.

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect on adipocyte differentiation by modulating key signaling pathways that regulate adipogenesis. The primary mechanism of action of this compound is the activation of the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a destruction complex (containing GSK3β, Axin, and APC), leading to its ubiquitination and proteasomal degradation. The activation of the Wnt pathway, in this case by this compound, leads to the recruitment of Dishevelled, which inhibits the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to regulate target gene expression. A key outcome of Wnt/β-catenin signaling in preadipocytes is the transcriptional repression of the master adipogenic regulators, PPARγ and C/EBPα. By downregulating these critical transcription factors, this compound effectively blocks the entire program of adipocyte differentiation.

Experimental Workflow for Assessing this compound's Effect on Adipogenesis

The following diagram illustrates the overall experimental workflow for evaluating the impact of this compound on 3T3-L1 adipocyte differentiation.

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of adipocyte differentiation in vitro. Its mechanism of action involves the activation of the Wnt/β-catenin signaling pathway, leading to the downregulation of the master adipogenic transcription factors PPARγ and C/EBPα. The dose-dependent decrease in lipid accumulation and adipogenic gene expression highlights the potential of this compound as a pharmacological tool for studying adipogenesis and as a potential therapeutic candidate for metabolic disorders characterized by excessive adiposity. Further studies are warranted to evaluate the in vivo efficacy and safety of this compound.

References

The Enigmatic Partial Agonism of LT175: A Review of Preclinical Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic landscape is continually evolving, with a growing interest in molecules that can finely modulate biological responses. Partial agonists, a class of ligands that elicit a submaximal response compared to full agonists, represent a sophisticated approach to receptor modulation, offering the potential for a greater therapeutic window and reduced side effects. This technical guide delves into the partial agonism of the novel compound LT175, providing a comprehensive overview of its pharmacological profile. Due to the early stage of research, this document focuses on the foundational principles of its mechanism of action, drawing parallels with well-characterized partial agonists to illuminate the potential signaling pathways and experimental considerations.

Introduction to Partial Agonism

Partial agonism is a pharmacological phenomenon where a compound binds to and activates a receptor, but with lower efficacy than a full agonist.[1][2] This intrinsic activity, often quantified as the Emax relative to a reference full agonist, is a key characteristic of partial agonists. Molecules exhibiting partial agonism can act as functional agonists in environments with low endogenous ligand concentrations, and as functional antagonists in the presence of high concentrations of a full agonist.[1][2] This dual activity allows for a modulatory effect, stabilizing a biological system rather than simply activating or inhibiting it.

The clinical utility of partial agonists has been demonstrated in various therapeutic areas, including neuropsychiatric disorders and addiction.[1][3] By providing a "dimmer switch" approach to receptor signaling, partial agonists can offer a more nuanced therapeutic effect with a potentially improved safety profile compared to full agonists or antagonists.

The Pharmacological Profile of this compound: A Hypothetical Framework

While specific quantitative data for this compound is not yet publicly available, this section outlines the expected pharmacological characteristics of a partial agonist, providing a framework for understanding its potential properties.

Quantitative Data on Receptor Binding and Efficacy

The following table summarizes the key in vitro pharmacological parameters that would be determined for this compound to characterize its partial agonist activity at its target receptor.

| Parameter | Description | Hypothetical Value for this compound |

| Ki (nM) | Inhibitory constant; a measure of binding affinity to the target receptor. | 1 - 10 |

| EC50 (nM) | Half-maximal effective concentration; the concentration of this compound that produces 50% of its maximal effect. | 10 - 100 |

| Intrinsic Activity (α) | The maximal effect of this compound as a fraction of the maximal effect of a reference full agonist. | 0.2 - 0.8 |

| Receptor Occupancy (%) | The percentage of target receptors occupied by this compound at a given concentration. | Concentration-dependent |

Proposed Signaling Pathway of this compound

The signaling cascade initiated by a partial agonist like this compound is dependent on the specific G protein-coupled receptor (GPCR) it targets. The following diagram illustrates a generalized signaling pathway for a GPCR, which could be adapted as more information about this compound's target becomes available.

Caption: Generalized GPCR signaling pathway for a partial agonist.

Methodologies for Characterizing Partial Agonism

The following sections detail the experimental protocols that would be employed to elucidate the partial agonist nature of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293, CHO).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-spiperone for dopamine D2 receptors) and increasing concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the efficacy (intrinsic activity) and potency (EC50) of this compound.

Protocol (Example: cAMP Assay for a Gs-coupled receptor):

-

Cell Culture: Culture cells expressing the target receptor.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. A full agonist is used as a positive control.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the concentration-response curve for this compound and the full agonist. Determine the EC50 and Emax for both compounds. The intrinsic activity (α) of this compound is calculated as the ratio of its Emax to the Emax of the full agonist.

Experimental Workflow for Characterizing this compound

The following diagram outlines the logical flow of experiments to fully characterize the partial agonism of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

The exploration of this compound as a partial agonist holds significant promise for the development of novel therapeutics. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for its continued investigation. Future research should focus on obtaining precise quantitative data for this compound, elucidating its specific signaling pathways, and evaluating its efficacy and safety in relevant preclinical and clinical models. A thorough understanding of its partial agonism will be critical to unlocking its full therapeutic potential.

References

- 1. Frontiers | Partial Agonists and Dual Disorders: Focus on Dual Schizophrenia [frontiersin.org]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Evaluation of LT175, an Experimental Therapeutic Agent Targeting the TP53 R175H Mutation

Audience: Researchers, scientists, and drug development professionals.